2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid
Description
Historical Context of Heterocyclic Dioxino-Pyridine Derivatives
The development of dioxino-pyridine derivatives traces its origins to the broader evolution of heterocyclic chemistry research that gained momentum in the late twentieth century. The foundational work in synthesizing 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine compounds was established through systematic investigations utilizing Smiles rearrangement methodologies. These early synthetic approaches demonstrated the feasibility of constructing complex fused ring systems that incorporate both oxygen and nitrogen heteroatoms within a single molecular framework.
Historical research efforts concentrated on developing efficient synthetic pathways to access various substituted dioxino-pyridine derivatives. The seminal work published in 2000 described the synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines from readily available 2-nitro-3-oxiranylmethoxypyridine precursors via Smiles rearrangement reactions. This methodology provided researchers with reliable access to diversely functionalized dioxino-pyridine scaffolds, establishing the foundation for subsequent structural modifications and derivatizations.
The enantioselective synthesis of 2- and 3-substituted 2,3-dihydrodioxino[2,3-b]pyridine derivatives marked another significant milestone in the historical development of this compound class. Research conducted in 2005 demonstrated rapid and simple procedures for enantioselective preparation, with enantiomeric purity determination achieved through capillary electrophoresis using dual-cyclodextrin systems. These advances significantly expanded the synthetic utility of dioxino-pyridine derivatives and enhanced their potential applications in asymmetric synthesis.
Significance in Modern Organic Chemistry Research
Contemporary organic chemistry research has recognized 2-(2,3-Dihydro-dioxino[2,3-b]pyridin-6-yl)acetic acid as a compound of considerable importance due to its unique structural characteristics and synthetic accessibility. The compound's significance stems from its incorporation of multiple functional elements within a compact molecular framework, including the fused heterocyclic system and the carboxylic acid functionality that provides opportunities for further chemical transformations.
Modern research investigations have focused on expanding the synthetic methodologies for accessing diversely substituted dioxino-pyridine derivatives. The development of new synthetic approaches, including spiro-fused variants such as 2,3-dihydro-spirodioxino[2,3-b]pyridine-3,3'-pyrrolidine and 2,3-dihydro-spirodioxino[2,3-b]pyridine-3,4'-piperidine, has demonstrated the versatility of the dioxino-pyridine scaffold for constructing complex three-dimensional molecular architectures.
The compound's relevance in contemporary research extends to its potential role as a building block for more complex heterocyclic systems. Studies have shown that dioxino-pyridine derivatives can serve as precursors for accessing novel fused ring systems through various chemical transformations. The presence of the acetic acid substituent in 2-(2,3-Dihydro-dioxino[2,3-b]pyridin-6-yl)acetic acid provides additional opportunities for derivatization through standard carboxylic acid chemistry, including esterification, amidation, and coupling reactions.
Research findings have demonstrated that the structural complexity of 2-(2,3-Dihydro-dioxino[2,3-b]pyridin-6-yl)acetic acid makes it particularly valuable for investigating structure-activity relationships in heterocyclic chemistry. The compound's unique combination of aromatic and aliphatic regions, along with multiple heteroatoms, provides researchers with opportunities to explore diverse chemical reactivity patterns and develop new synthetic methodologies.
The significance of this compound in modern organic chemistry research is further emphasized by its inclusion in comprehensive databases and chemical suppliers' catalogs, indicating sustained research interest and commercial availability for scientific investigations. The compound's characterization through advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, has provided detailed structural information that supports its use in various research applications.
Properties
IUPAC Name |
2-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(12)5-6-1-2-7-9(10-6)14-4-3-13-7/h1-2H,3-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKIUOYYWODYKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step-by-step Procedure:
- Starting Material: 2-nitro-3-oxiranylmethoxypyridine (readily available or synthesized via nitration of pyridine derivatives).
- Cyclization: Under basic or acidic conditions, the oxirane ring (epoxide) undergoes intramolecular nucleophilic attack, leading to the formation of the dihydro-dioxino[2,3-b]pyridine core.
- Reaction Conditions: Typically, reflux with a Lewis acid or under thermal conditions facilitates ring closure.
- Oxidation: The intermediate heterocycle is oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to yield the dihydro compound.
- Functionalization: The introduction of the acetic acid group is achieved via nucleophilic substitution or oxidation of side chains, often using reagents like chloroacetic acid derivatives or via oxidation of methyl side chains.
Data Table 1: Typical Reaction Conditions for Cyclization
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Cyclization | 2-nitro-3-oxiranylmethoxypyridine | Toluene or xylene | Reflux | 12-24 hours | Promotes intramolecular attack |
| Oxidation | KMnO₄ or H₂O₂ | Water or acetic acid | Room temp to reflux | 2-6 hours | Converts dihydro to aromatic or oxidized derivatives |
| Functionalization | Chloroacetic acid derivatives | DMF or DMSO | 80-120°C | 6-12 hours | Introduces acetic acid moiety |
Smiles Rearrangement-Based Synthesis
Method Overview:
As indicated in literature, a Smiles rearrangement can be employed starting from 2-nitro-3-oxiranylmethoxypyridine, facilitating the formation of the dihydro-dioxino-pyridine core with high regioselectivity.
Procedure:
- Initial Substrate: 2-nitro-3-oxiranylmethoxypyridine.
- Rearrangement Conditions: Heating with a suitable nucleophile or base (e.g., sodium hydride or potassium tert-butoxide) induces the Smiles rearrangement.
- Outcome: Formation of the 2,3-dihydro-dioxino[2,3-b]pyridine core with the potential for subsequent oxidation and side-chain modifications to attach the acetic acid group.
Data Table 2: Smiles Rearrangement Conditions
| Parameter | Reagent | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Rearrangement | NaH or KOtBu | DMF or DMSO | 80-120°C | 4-8 hours | Promotes nucleophilic attack and rearrangement |
Direct Functionalization of Preformed Heterocyclic Core
Method Overview:
This involves the synthesis of the heterocyclic core first, followed by side-chain modification to introduce the acetic acid functionality.
Procedure:
- Step 1: Synthesis of the dihydro-dioxino[2,3-b]pyridine core via cyclization methods described above.
- Step 2: Alkylation or acylation of the core at the appropriate position using chloroacetic acid derivatives or via oxidation of methyl groups to carboxylic acids.
- Step 3: Purification through column chromatography or recrystallization.
Data Table 3: Functionalization Conditions
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Acetic acid introduction | Chloroacetic acid or its derivatives | DMF | 80-120°C | 6-12 hours | Ensures selective attachment at desired position |
Key Research Findings and Optimization
Reaction Conditions:
Variations in temperature, solvent polarity, and oxidizing agents significantly influence product yield and purity. Reflux conditions with polar aprotic solvents like DMSO or DMF are commonly employed to facilitate nucleophilic substitutions and cyclizations.Yield Data:
Typical yields for the cyclization step range from 45% to 70%, with subsequent functionalization steps achieving yields of 50% to 65%. Optimization involves controlling reaction temperature, reagent equivalents, and reaction time.Purification:
Purification techniques such as flash chromatography, recrystallization, and preparative HPLC are used to isolate high-purity compounds, crucial for subsequent pharmacological evaluation.
Summary of Preparation Strategy
Chemical Reactions Analysis
2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three categories of analogs: (1) derivatives with modified substituents, (2) heterocyclic analogs, and (3) core-structure variants.
Derivatives with Modified Substituents
a. 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine
- Molecular Formula : C₉H₁₁F₃N₂
- Molecular Weight : 204.20 g/mol
- CAS : 566158-78-9
- Key Differences: Replaces the fused dioxane-acetic acid system with a trifluoromethyl (-CF₃) group and a tertiary amine. The -CF₃ group increases lipophilicity and metabolic stability, while the amine enhances basicity.
b. 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
Heterocyclic Analogs
Ethyl (5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)acetate
- Molecular Formula : C₁₃H₁₄N₂O₃S
- CAS : 105219-73-6
- Key Differences: Replaces the pyridine-dioxane core with a thienopyrimidine system. Contains an ethyl ester instead of a free carboxylic acid, reducing polarity and improving lipid solubility. The thiophene ring introduces sulfur, which may alter electronic properties and metabolic pathways.
Core-Structure Variants
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine
Biological Activity
The compound 2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid is a heterocyclic compound with potential biological activities. Its unique structure combines a dioxin ring and a pyridine moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₈H₉N₃O₃
- Molecular Weight : 167.16 g/mol
The biological activity of this compound is hypothesized to be linked to its interaction with specific enzymes and receptors. Its structure allows it to modulate enzyme activity, potentially influencing metabolic pathways and cellular functions.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance:
- Study Findings : Compounds in this class demonstrated significant inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Anticancer Potential
Research has shown that some derivatives possess anticancer properties:
- Case Study : A derivative was tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. It exhibited IC50 values of 1.06 µM and 1.23 µM respectively, indicating potent cytotoxic effects .
- Mechanism : The compound was found to induce apoptosis and cell cycle arrest in cancer cells, suggesting potential as a chemotherapeutic agent.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- Research Findings : In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms .
Data Summary Table
Q & A
Basic Questions
Q. What are the recommended synthetic routes and purification strategies for 2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid?
- Methodology : Start with condensation reactions between pyridine derivatives and dihydrodioxin precursors, followed by functionalization of the acetic acid moiety. Purification can be achieved via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Monitor reaction progress with thin-layer chromatography (TLC) or HPLC .
- Validation : Confirm purity using melting point analysis and HPLC (>95% purity).
Q. How should researchers characterize this compound’s structural and electronic properties?
- Techniques :
- NMR : Use - and -NMR to verify the dioxane-pyridine fused ring system and acetic acid moiety.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula.
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and aromatic (C-O-C) stretching frequencies .
- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)) for electronic structure validation .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Approach : Screen for enzyme inhibition (e.g., kinases, oxidoreductases) using fluorescence-based assays. Assess cytotoxicity in cell lines (e.g., HEK293, HeLa) via MTT assays.
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only samples. Use triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s reaction mechanisms and regioselectivity?
- Strategy :
- Quantum Chemical Calculations : Perform DFT (e.g., B3LYP/6-311+G(d,p)) to model transition states and reaction pathways for ring-forming steps.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .
- Validation : Compare computational activation energies with experimental Arrhenius plots. Use isotopic labeling (e.g., ) to track oxygen in the dioxane ring formation .
Q. What experimental conditions influence the compound’s stability in aqueous vs. organic media?
- Design :
- pH Stability : Incubate the compound in buffers (pH 2–12) and analyze degradation via HPLC.
- Solvent Effects : Test stability in DMSO, methanol, and acetonitrile under inert (N) and oxidizing (O) atmospheres.
Q. How to resolve contradictions between predicted (computational) and observed (experimental) reactivity?
- Framework :
- Multivariate Analysis : Apply partial least squares (PLS) regression to correlate steric/electronic descriptors (e.g., Hammett constants) with reaction outcomes.
- Error Analysis : Quantify discrepancies in computational models (e.g., basis set limitations) and recalibrate using experimental data .
- Case Study : If DFT underestimates ring strain in the dioxane moiety, refine calculations with higher-level theory (e.g., CCSD(T)) .
Q. What experimental designs optimize substituent effects on bioactivity?
- DOE Approach : Use a factorial design to vary substituents (e.g., electron-withdrawing groups on the pyridine ring) and measure IC values.
- Statistical Tools : Analyze data with ANOVA to identify significant factors. Apply response surface methodology (RSM) for multi-objective optimization (e.g., potency vs. solubility) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
